6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Description
6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as ethyl, methyl, and methylphenyl groups
Properties
IUPAC Name |
6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-5-14-12(4)18-16-11(3)15(19-20(16)17(14)21)13-8-6-10(2)7-9-13/h6-9,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPMWSASJYUHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C3=CC=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by further functionalization to introduce the 4-methylphenyl group . The reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: Another heterocyclic compound with a similar core structure.
N,N-Dimethyl-2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide: A structurally related compound with different substituents.
Uniqueness
6-ethyl-3,5-dimethyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
